Foslinanib
Overview
Description
Preparation Methods
The synthesis of TRX-818 involves the use of aryl-quinolin derivatives. The synthetic route includes the formation of 2-(3-fluorophenyl)-6-methoxy-5-(phosphonooxy)-4(1H)-quinolinone, disodium salt. The reaction conditions typically involve the use of solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and phosphate-buffered saline . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
TRX-818 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone structure, affecting its biological activity.
Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of various analogs with potentially different biological activities
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically quinolinone derivatives with modified functional groups.
Scientific Research Applications
TRX-818 has been extensively studied for its anticancer properties. It has shown efficacy in inhibiting vasculogenic mimicry network formation in melanoma cells and reducing tumor volume in colon cancer and hepatocellular carcinoma models . The compound is also being investigated for its potential use in treating other types of cancer, including advanced solid tumors .
Mechanism of Action
The exact mechanism of action of TRX-818 is not fully elucidated. it is known to induce cancer cell apoptosis and inhibit cancer cell proliferation. TRX-818 also prevents tumor cell vasculogenic mimicry by blocking the formation of vasculogenic-like tubular structures . The molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
- 2-(fluorophenyl)quinolin-4-one derivatives
- Other aryl-quinolin derivatives
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
1256037-60-1 |
---|---|
Molecular Formula |
C16H13FNO6P |
Molecular Weight |
365.25 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22) |
InChI Key |
ZDWFMAHQGDEALT-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Foslinanib; Foslinanibum |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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